molecular formula C21H15ClN2O5 B2847692 5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 318949-31-4

5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No.: B2847692
CAS No.: 318949-31-4
M. Wt: 410.81
InChI Key: OOXIMMFKYHJNKC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]isoxazole-dione class, characterized by a fused bicyclic core comprising a pyrrolidine ring and an isoxazole moiety. The methyl group at position 2 enhances steric stability, while the dihydro configuration introduces chirality, a critical factor in pharmacological interactions . Its molecular formula, C₂₃H₁₆ClN₂O₄, and calculated molecular weight of 434.84 g/mol suggest moderate polarity, aligning with compounds optimized for membrane permeability in drug design.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-3-(4-oxochromen-3-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O5/c1-23-17(14-10-28-15-5-3-2-4-13(15)18(14)25)16-19(29-23)21(27)24(20(16)26)12-8-6-11(22)7-9-12/h2-10,16-17,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXIMMFKYHJNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2C(O1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=COC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[3,4-d]isoxazole-dione Family

Key structural variations among analogues include substituent modifications, which influence physicochemical properties and biological activity.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-ClPh (5), 4-oxo-chromen-3-yl (3), Me (2) C₂₃H₁₆ClN₂O₄ 434.84 Planar chromene group; Cl enhances lipophilicity; chiral dihydro core
2-(4-Chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 4-ClPh (2), thienyl (3), CF₃Ph (5) C₂₂H₁₄ClF₃N₂O₃S 478.87 Thienyl and CF₃ groups increase electron-withdrawing capacity; higher molar mass
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2-ClPh (5), 4-NMe₂Ph (3), 2-MePh (2) C₂₇H₂₂ClN₃O₃ 472.94 Dimethylamino group enhances solubility; ortho-substituents reduce symmetry
2-(4-Chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6-dione 4-ClPh (2), thienyl (3), p-tolyl (5) C₂₂H₁₇ClN₂O₃S 424.90 Thienyl and p-tolyl groups improve π-π stacking; lower molecular weight

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in increases metabolic stability but reduces aqueous solubility.
  • Aromatic Substitutents : Chromene (target compound) and thienyl () groups enhance π-π interactions with biological targets, while 4-ClPh improves lipophilicity for membrane penetration.
Crystallographic and Solid-State Properties
  • Target Compound : Likely forms planar crystals due to aromatic stacking, similar to isostructural compounds in .
  • Analogues : Halogen substitution (Cl vs. F) in alters crystal packing without disrupting isostructural symmetry, highlighting the role of van der Waals interactions.

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